Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride
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Description
Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride is a chemical compound with the CAS Number: 2416243-29-1 . It has a molecular weight of 288.82 . The IUPAC name for this compound is tert-butyl decahydro-5,8-epiminoquinoline-9-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H24N2O2.ClH/c1-14(2,3)18-13(17)16-10-6-7-11(16)12-9(10)5-4-8-15-12;/h9-12,15H,4-8H2,1-3H3;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Modification : One study describes the synthesis and structural modification of similar tert-butyl ester compounds. For example, Vorona et al. (2007) conducted a reaction with the Vilsmeier reagent, introducing an N,N-dimethylaminomethylene group at a specific position in the compound's structure. Such modifications often aim to explore chemical reactivity or enhance certain properties like solubility or stability (Vorona et al., 2007).
Reactivity and Formation of Novel Compounds : Toda, Yoshioka, and Kawada (1978) investigated the cycloaddition reactions of similar tert-butyl compounds, leading to the formation of new and highly strained unsaturated propellanes. These types of studies contribute to our understanding of chemical reactivity and the potential for creating novel organic compounds (Toda, Yoshioka, & Kawada, 1978).
Catalysis and Enzymatic Activities : Research by Mal et al. (2015) on an undecametallic iron(III) complex, which includes a tert-butyl group, revealed its effectiveness as a catalyst in the oxidation of certain compounds, mimicking enzymatic reaction kinetics. This highlights the potential use of such compounds in catalysis and as models for enzymatic processes (Mal et al., 2015).
Development of Reagents : A study by Yamada et al. (2016) presented the development of a new tert-butylating reagent, demonstrating the role of tert-butyl groups in the creation of useful reagents for chemical syntheses. These reagents are valuable in various organic transformations (Yamada et al., 2016).
Application in Material Science and Drug Delivery : Guchhait et al. (2021) explored the use of tripeptide-based hydrogelators containing tert-butyl groups for the entrapment and release of Vitamin B12 and Doxorubicin. This research points towards potential applications in drug delivery systems and material science (Guchhait et al., 2021).
Properties
IUPAC Name |
tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.ClH/c1-14(2,3)18-13(17)16-10-6-7-11(16)12-9(10)5-4-8-15-12;/h9-12,15H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRCFTIIUQQWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3C2CCCN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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